Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 6-Diethylamino-1-morpholino-2-hexyne
Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 6-Diethylamino-1-morpholino-2-hexyne
Executive Summary
The development of selective neuropharmacological agents and advanced polymeric precursors relies heavily on highly functionalized building blocks. 6-Diethylamino-1-morpholino-2-hexyne (CAS: 6628-91-7) is a specialized unsymmetrical diaminoalkyne[1]. Featuring a rigid 2-hexyne core flanked by two distinct tertiary amine moieties—a diethylamino group and a morpholine ring—this compound serves as a critical intermediate in the synthesis of muscarinic acetylcholine receptor (mAChR) modulators and complex nanomaterial coatings.
This whitepaper provides an in-depth technical analysis of its structural nomenclature, physicochemical properties, validated synthetic methodologies, and pharmacological relevance.
Structural Elucidation & Physicochemical Profile
The molecular architecture of 6-Diethylamino-1-morpholino-2-hexyne is defined by a six-carbon alkyne chain. The internal triple bond at the C2 position enforces a linear, rigid geometry that dictates the spatial orientation of the terminal amines.
Interestingly, IUPAC nomenclature rules allow this molecule to be systematically named from either end of the chain. When prioritizing the morpholine-substituted end, it is identified as 6-diethylamino-1-morpholino-2-hexyne. Conversely, when numbering from the diethylamino-substituted end, it is designated as N,N-diethyl-6-morpholin-4-ylhex-4-yn-1-amine[2]. Both names describe the exact same C14H26N2O architecture.
Quantitative Physicochemical Data
The presence of two distinct basic centers imparts unique pH-dependent ionization profiles. The diethylamino group (pKa ~10.5) and the morpholino group (pKa ~8.3) allow the molecule to exist as a mono- or di-cation under physiological conditions, a critical factor for blood-brain barrier (BBB) penetration in neuropharmacology.
| Property | Value |
| Common Name | 6-Diethylamino-1-morpholino-2-hexyne |
| IUPAC Name | N,N-diethyl-6-morpholin-4-ylhex-4-yn-1-amine |
| CAS Number | 6628-91-7 |
| Molecular Formula | C14H26N2O |
| Molecular Weight | 238.37 g/mol |
| Monoisotopic Mass | 238.20451 Da |
| Predicted Physical State | Clear to pale yellow liquid |
Rational Synthesis & Experimental Protocols
The synthesis of unsymmetrical diaminoalkynes is most efficiently achieved via a modified Mannich reaction, specifically an A³-coupling (Aldehyde-Alkyne-Amine coupling)[3]. This multicomponent reaction ensures high regioselectivity and atom economy.
Mechanistic Causality
The reaction relies on the in situ generation of an electrophilic iminium ion from formaldehyde and morpholine. Simultaneously, a transition metal catalyst (typically Copper(I)) activates the terminal alkyne (5-diethylamino-1-pentyne) by forming a highly nucleophilic copper acetylide complex. The subsequent nucleophilic addition of the acetylide to the iminium ion yields the target 2-hexyne derivative.
Fig 1: A3-coupling synthetic workflow for unsymmetrical diaminoalkynes.
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system; the acid-base workup inherently purifies the target basic amine from non-basic unreacted precursors.
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Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, combine 1.2 equivalents of paraformaldehyde and 1.2 equivalents of morpholine in anhydrous 1,4-dioxane.
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Causality: Paraformaldehyde is utilized over aqueous formalin to prevent water-induced quenching of the intermediate iminium ion.
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Catalyst Addition: Add 0.05 equivalents of Copper(I) iodide (CuI) to the mixture.
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Alkyne Introduction: Slowly add 1.0 equivalent of 5-diethylamino-1-pentyne dropwise to the stirring mixture.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 100°C) for 12-16 hours.
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Causality: Thermal energy is required to depolymerize paraformaldehyde and drive the endothermic formation of the copper acetylide.
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Acid-Base Extraction (Workup):
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Cool to room temperature and quench with water.
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Extract the aqueous layer with 2N HCl. Causality: The basic diaminoalkyne product protonates and partitions into the aqueous phase as a water-soluble dihydrochloride salt, leaving unreacted alkynes and organic impurities in the organic phase[3].
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Isolate the aqueous layer, cool in an ice bath, and basify to pH 12 using 5N NaOH. Extract the newly liberated free base into dichloromethane (DCM).
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Purification: Dry the combined DCM extracts over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield the pure liquid product.
Pharmacological Context: The Diaminoalkyne Pharmacophore
Diaminoalkynes are historically significant in neuropharmacology. Compounds like Tremorine (1,4-bis(pyrrolidino)-2-butyne) and its active metabolite Oxotremorine are potent muscarinic acetylcholine receptor (mAChR) agonists.
6-Diethylamino-1-morpholino-2-hexyne represents an evolution of this pharmacophore. By extending the carbon chain from a butyne to a hexyne and introducing unsymmetrical amines (morpholine and diethylamine), researchers can fine-tune the lipophilicity and steric bulk. This structural tuning is critical for altering receptor subtype selectivity (e.g., favoring M1 over M2/M3 receptors) and mitigating the peripheral antispasmodic side effects commonly associated with earlier analogs[3].
Fig 2: Gq-coupled mAChR signaling pathway modulated by diaminoalkynes.
Analytical Characterization
Advanced mass spectrometry techniques, specifically Ion Mobility-Mass Spectrometry (IM-MS), are utilized to characterize complex diaminoalkynes. The Collision Cross Section (CCS) value provides a unique two-dimensional signature of the molecule's gas-phase conformation, which is highly dependent on the protonation site (morpholine vs. diethylamine nitrogen).
Below are the predicted CCS values for various adducts of 6-diethylamino-1-morpholino-2-hexyne, calculated using CCSbase[2]. These metrics are vital for researchers conducting untargeted metabolomics or verifying synthetic purity.
| Ion Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 239.21 | 153.6 |
| [M-H]⁻ | 237.20 | 154.2 |
| [M+Na]⁺ | 261.19 | 158.3 |
| [M+NH₄]⁺ | 256.24 | 167.0 |
| [M+CH₃COO]⁻ | 297.22 | 203.9 |
References
- ChemicalBook. "6-DIETHYLAMINO-1-MORPHOLINO-2-HEXYNE CAS#: Basic Information." ChemicalBook.
- PubChemLite. "6-diethylamino-1-morpholino-2-hexyne (C14H26N2O) - Predicted Collision Cross Section." Université du Luxembourg.
- Google Patents. "US3176019A - Substituted aminobutynyl acetates." Google Patents.
